N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride
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Overview
Description
“N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties .
Synthesis Analysis
The synthesis of thiazole derivatives, such as “this compound”, often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds are typically monitored by techniques such as Thin Layer Chromatography (TLC) .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using spectroanalytical data such as NMR, IR, and elemental analysis . For instance, a similar compound was found to be an orange-red solid with a melting point of 72–74°C .Scientific Research Applications
Anticancer Agents
- Benzimidazole–Thiazole derivatives, including compounds related to N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride, have shown promising anticancer activity. Studies on these derivatives have revealed cytotoxic activity against different cancer cell lines (Nofal et al., 2014).
Corrosion Inhibitors
- Thiazole derivatives are effective as corrosion inhibitors, particularly in applications like oil-well tubular steel in hydrochloric acid solutions. Their efficiency is attributed to their adsorption on metal surfaces, acting as mixed-type inhibitors (Yadav et al., 2015).
Antimicrobial Agents
- Thiazole derivatives, closely related to this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant growth inhibitory effects against various pathogenic strains, showing more pronounced activity against Gram-positive strains (Bikobo et al., 2017).
Molecular Synthesis
- This compound and related compounds are used in molecular synthesis, showing versatility in the formation of various chemical structures. Their reactions with different reagents can lead to a range of derivatives with potential applications in multiple domains (Gebert et al., 2002).
Quantum Chemical Studies
- These compounds have been the subject of quantum chemical and molecular dynamics simulation studies to predict their corrosion inhibition performances. Theoretical calculations have helped in understanding their interaction with metal surfaces and inhibition efficiency (Kaya et al., 2016).
Synthesis of 1,3-Benzothiazole Derivatives
- Research has been conducted on the synthesis of 1,3-Benzothiazole derivatives from this compound, highlighting their potential as antimicrobial and corrosion inhibitors (Nayak & Bhat, 2023).
Mechanism of Action
Target of Action
N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of the cell wall, which is essential for the survival and virulence of Mycobacterium tuberculosis
Biochemical Pathways
The inhibition of the DprE1 enzyme disrupts the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This leads to the death of the bacteria, thereby exhibiting the compound’s anti-tubercular activity
Pharmacokinetics
Thiazole derivatives are generally known for their good absorption and distribution profiles
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth due to the disruption of cell wall biosynthesis . This leads to the death of the bacteria, demonstrating the compound’s anti-tubercular activity .
Future Directions
The future directions for “N-benzyl-4-(4-methylthiophen-2-yl)thiazol-2-amine hydrochloride” and similar compounds involve further exploration of their pharmacological activities. Efforts are being made to study the activities of newly synthesized thiazole derivatives to combat antimicrobial and anticancer drug resistance . Molecular docking studies are also carried out to study the binding mode of active compounds with receptors, which can aid in the design of potent inhibitors with enhanced activity .
Properties
IUPAC Name |
N-benzyl-4-(4-methylthiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2.ClH/c1-11-7-14(18-9-11)13-10-19-15(17-13)16-8-12-5-3-2-4-6-12;/h2-7,9-10H,8H2,1H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEFTOGTAUUHIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=CSC(=N2)NCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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